molecular formula C11H9N5O2 B8677006 1-Methyl-5-phthalimidomethyltetrazole

1-Methyl-5-phthalimidomethyltetrazole

Cat. No. B8677006
M. Wt: 243.22 g/mol
InChI Key: LSAYOKLEBDXEPV-UHFFFAOYSA-N
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Patent
US05252573

Procedure details

A mixture of 5-phthalimidomethyltetrazole (5 g; J. Org. Chem., 1959, 24, 1643), bis(tributyltin) oxide (11 ml) and methyl iodide (9 ml) was stirred vigorously at laboratory temperature for 3 days. The mixture was evaporated to dryness and the residue was washed with hexane and then triturated under ethanol. There was thus obtained as a white solid 1-methyl-5-phthalimidomethyltetrazole (3.1 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:17])[N:5]([CH2:6][C:7]2[NH:11][N:10]=[N:9][N:8]=2)[C:4](=[O:12])[C:3]2=[CH:13][CH:14]=[CH:15][CH:16]=[C:2]12.[CH3:18]CCC[Sn](O[Sn](CCCC)(CCCC)CCCC)(CCCC)CCCC.CI>>[CH3:18][N:11]1[C:7]([CH2:6][N:5]2[C:4](=[O:12])[C:3]3=[CH:13][CH:14]=[CH:15][CH:16]=[C:2]3[C:1]2=[O:17])=[N:8][N:9]=[N:10]1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1(C=2C(C(N1CC1=NN=NN1)=O)=CC=CC2)=O
Name
Quantity
11 mL
Type
reactant
Smiles
CCCC[Sn](CCCC)(CCCC)O[Sn](CCCC)(CCCC)CCCC
Name
Quantity
9 mL
Type
reactant
Smiles
CI

Conditions

Stirring
Type
CUSTOM
Details
was stirred vigorously at laboratory temperature for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated to dryness
WASH
Type
WASH
Details
the residue was washed with hexane
CUSTOM
Type
CUSTOM
Details
triturated under ethanol

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
CN1N=NN=C1CN1C(C=2C(C1=O)=CC=CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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